molecular formula C21H22N4O3S B14968296 N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B14968296
M. Wt: 410.5 g/mol
InChI Key: VCJDICKNQQAIAR-UHFFFAOYSA-N
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Description

“N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide” is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound.

    Acetylation of the phenyl group: The phenyl group can be acetylated using acetic anhydride in the presence of a catalyst.

    Final coupling reaction: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the phenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the imidazole ring or the phenyl group, resulting in various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.

    Protein Binding Studies: Used to study the binding interactions with proteins and other biomolecules.

Medicine

    Drug Development:

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor activity and signaling pathways.

    Disrupting cellular processes: Affecting various cellular functions, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetamidophenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
  • N-(3-acetamidophenyl)-2-({1-[(2-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Uniqueness

“N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide” is unique due to the presence of the methoxy group on the phenyl ring, which may impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H22N4O3S/c1-15(26)23-17-7-5-8-18(12-17)24-20(27)14-29-21-22-10-11-25(21)13-16-6-3-4-9-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

VCJDICKNQQAIAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC

Origin of Product

United States

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